molecular formula C29H38N4O15 B609594 N-Mal-N-bis(PEG2-NHS ester) CAS No. 2182601-73-4

N-Mal-N-bis(PEG2-NHS ester)

Cat. No. B609594
M. Wt: 682.64
InChI Key: JIFSJZLGALHIEZ-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters . The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of N-Mal-N-bis(PEG2-NHS ester) involves the use of maleimide NHS esters . These esters can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

N-Mal-N-bis(PEG2-NHS ester) has a molecular formula of C29H38N4O15 and a molecular weight of 682.6 g/mol . It contains a maleimide group and two NHS ester groups .


Chemical Reactions Analysis

The NHS esters in N-Mal-N-bis(PEG2-NHS ester) can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG2-NHS ester) has a molecular weight of 682.6 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

1. Drug Delivery and Anticancer Effect

N-Mal-N-bis(PEG2-NHS ester) is used in the formulation of drug delivery systems, particularly in conjugation with anticancer drugs. For example, paclitaxel, a poorly soluble anticancer drug, has been covalently conjugated with bis(PEG) polymer to enhance its solubility and cytotoxicity. Studies have shown a significant increase in cytotoxicity when paclitaxel is conjugated with dendrimer-succinic acid, demonstrating the potential of nanosized dendritic polymer conjugates as effective drug carriers (Khandare et al., 2006).

2. Peptide Synthesis

N-Mal-N-bis(PEG2-NHS ester) and similar compounds are employed as coupling agents in peptide synthesis. A method using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis has been described, enabling reactions under mild conditions without additional acid/base requirements (Huang & Feng, 2016).

3. Biomedical Engineering

In biomedical engineering, N-Mal-N-bis(PEG2-NHS ester) plays a role in the development of hydrogels for cell encapsulation and implantation. Hydrogels formed by oxo-ester mediated native chemical ligation (OMNCL) involve N-hydroxysuccinimide (NHS) activated oxo-esters for rapid formation at physiologic pH, suitable for in-vivo applications like wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

4. Immunoglobulin-Based Therapeutics

The compound is also used in the engineering of erythrocyte membranes for the display of antibodies, enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while diminishing side effects. This involves functionalizing homobifunctional poly(ethylene glycol) with N-hydrosuccinidyl ester (NHS-PEG-NHS) (Ji et al., 2019).

5. Analytical Methods in Biopharmaceuticals

N-Mal-N-bis(PEG2-NHS ester) is integral in the analytical methods for qualifying and quantifying PEG and PEGylated biopharmaceuticals. This includes the use of N-hydroxysuccinimide (NHS) esters in the PEGylation process, improving bioavailability and reducing immunogenicity of peptides or proteins (Crafts et al., 2016).

Future Directions

N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential future applications in the development of targeted therapy drugs.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFSJZLGALHIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG2-NHS ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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